molecular formula C7H12O B3049758 6-Hepten-2-one CAS No. 21889-88-3

6-Hepten-2-one

Cat. No.: B3049758
CAS No.: 21889-88-3
M. Wt: 112.17 g/mol
InChI Key: JJVHJHWEVLXYCJ-UHFFFAOYSA-N
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Description

6-Hepten-2-one, also known as 6-methyl-5-hepten-2-one, is an organic compound with the molecular formula C8H14O. It is a volatile compound that plays a significant role in various biological and chemical processes. This compound is known for its distinct odor and is commonly found in fruits, contributing to their aroma and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hepten-2-one can be synthesized through various methods. One common synthetic route involves the condensation of acetone with isoprene in the presence of a base, followed by oxidation. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 6-methyl-5-hepten-2-one. This process involves the use of a silica-supported copper catalyst (Cu/SiO2) at a temperature range of 140-200°C .

Chemical Reactions Analysis

Types of Reactions: 6-Hepten-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 6-Hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating a signaling pathway that involves genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These genes are responsible for various cellular processes, including ion transport and signal transduction, which ultimately lead to cell death.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in plant metabolism and its ability to induce programmed cell death. Its distinct odor and flavor also make it valuable in the food industry as a flavoring agent .

Properties

IUPAC Name

hept-6-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVHJHWEVLXYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450315
Record name 6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21889-88-3
Record name 6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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